2-(2-Bromophenyl)-5-[(5,7-dichloro-2-methylquinolin-8-yl)oxymethyl]-1,3,4-oxadiazole 2-(2-Bromophenyl)-5-[(5,7-dichloro-2-methylquinolin-8-yl)oxymethyl]-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532008
InChI: InChI=1S/C19H12BrCl2N3O2/c1-10-6-7-12-14(21)8-15(22)18(17(12)23-10)26-9-16-24-25-19(27-16)11-4-2-3-5-13(11)20/h2-8H,9H2,1H3
SMILES:
Molecular Formula: C19H12BrCl2N3O2
Molecular Weight: 465.1 g/mol

2-(2-Bromophenyl)-5-[(5,7-dichloro-2-methylquinolin-8-yl)oxymethyl]-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC14532008

Molecular Formula: C19H12BrCl2N3O2

Molecular Weight: 465.1 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromophenyl)-5-[(5,7-dichloro-2-methylquinolin-8-yl)oxymethyl]-1,3,4-oxadiazole -

Specification

Molecular Formula C19H12BrCl2N3O2
Molecular Weight 465.1 g/mol
IUPAC Name 2-(2-bromophenyl)-5-[(5,7-dichloro-2-methylquinolin-8-yl)oxymethyl]-1,3,4-oxadiazole
Standard InChI InChI=1S/C19H12BrCl2N3O2/c1-10-6-7-12-14(21)8-15(22)18(17(12)23-10)26-9-16-24-25-19(27-16)11-4-2-3-5-13(11)20/h2-8H,9H2,1H3
Standard InChI Key BYMSXSONXHLFRI-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)C(=CC(=C2OCC3=NN=C(O3)C4=CC=CC=C4Br)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • A 1,3,4-oxadiazole ring (five-membered heterocycle with two nitrogen and one oxygen atom), known for its electron-deficient nature and role in stabilizing molecular interactions.

  • A 2-bromophenyl group attached at the 2-position of the oxadiazole, introducing steric bulk and halogen-mediated electronic effects.

  • A 5,7-dichloro-2-methylquinolin-8-yloxymethyl substituent at the 5-position, combining a chlorinated quinoline scaffold with a methyl group and ether linkage .

This combination creates a planar yet sterically hindered system, likely influencing its solubility, reactivity, and intermolecular interactions.

Physicochemical Properties

Key properties derived from computational and experimental data include:

PropertyValueSource
Molecular FormulaC₁₉H₁₂BrCl₂N₃O₂
Molecular Weight465.1 g/mol
IUPAC Name2-(2-bromophenyl)-5-[(5,7-dichloro-2-methylquinolin-8-yl)oxymethyl]-1,3,4-oxadiazole
Canonical SMILESCC1=NC2=C(C=C1)C(=CC(=C2OCC3=NN=C(O3)C4=CC=CC=C4Br)Cl)Cl
Topological Polar Surface Area65.6 Ų

The presence of bromine and chlorine atoms contributes to a high molecular weight and potential lipophilicity, factors critical for membrane permeability in biological systems .

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis protocol for this compound is published, analogous 1,3,4-oxadiazoles are typically synthesized via:

  • Cyclization of Diacylhydrazides: Carbohydrazides derived from aromatic acids undergo cyclization using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

  • Microwave-Assisted Synthesis: Enhanced reaction efficiency and yield, as demonstrated in the preparation of 8-hydroxyquinoline-linked oxadiazoles .

  • Etherification: Nucleophilic substitution between chloromethyl-oxadiazole intermediates and hydroxyl-containing quinoline derivatives, often mediated by bases like sodium hydride (NaH) .

For this compound, a plausible pathway involves:

  • Condensation of 2-bromobenzohydrazide with chloroacetic acid under POCl₃ to form 2-(chloromethyl)-5-(2-bromophenyl)-1,3,4-oxadiazole.

  • Subsequent reaction with 5,7-dichloro-2-methyl-8-hydroxyquinoline in the presence of NaH to yield the target molecule .

Analytical Characterization

Standard techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and integration ratios.

  • Mass Spectrometry (MS): High-resolution MS to validate molecular weight and fragmentation patterns.

  • X-ray Crystallography: Resolving crystal packing and intermolecular interactions, though no data is currently available for this specific compound .

Biological Activity and Hypothesized Mechanisms

Antimicrobial Activity

The dichloro-quinoline moiety likely contributes to:

  • Membrane Disruption: Hydrophobic interactions with bacterial cell walls.

  • Enzyme Inhibition: Binding to essential microbial enzymes like dihydrofolate reductase (DHFR) .

Related Compounds and Comparative Analysis

Compound NameBiological ActivityIC₅₀/MICSource
8-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinolineAnticancer (HeLa)5.3 µM
2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazoleNot reportedN/A
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiolAntitubercularMIC: 3.12 µg/mL

The absence of a nitro or thiol group in the target compound may reduce antitubercular efficacy but enhance selectivity for eukaryotic cells .

Future Directions and Applications

Synthetic Optimization

  • Green Chemistry Approaches: Solvent-free or aqueous-phase reactions to improve sustainability.

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to elucidate key pharmacophores .

Targeted Drug Delivery

Functionalization with nanoparticle carriers or prodrug moieties (e.g., ester linkages) could enhance bioavailability and reduce off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator